molecular formula C15H11BrN2O3 B11794255 Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Ethyl 2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate

Cat. No.: B11794255
M. Wt: 347.16 g/mol
InChI Key: RKVNLXPVVRMTAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while coupling reactions with boronic acids produce biaryl compounds .

Scientific Research Applications

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl2-(5-bromopyridin-3-yl)benzo[d]oxazole-5-carboxylate can be compared with other similar compounds, such as:

These compounds share the benzo[d]oxazole core but differ in their substituents, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C15H11BrN2O3

Molecular Weight

347.16 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C15H11BrN2O3/c1-2-20-15(19)9-3-4-13-12(6-9)18-14(21-13)10-5-11(16)8-17-7-10/h3-8H,2H2,1H3

InChI Key

RKVNLXPVVRMTAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CN=C3)Br

Origin of Product

United States

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